N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride
Overview
Description
RS 67506 hydrochloride is a potent and selective partial agonist of the 5-hydroxytryptamine (5-HT) 4 receptor. This compound is known for its high affinity and selectivity towards the 5-HT4 receptor, making it a valuable tool in pharmacological research. The chemical name of RS 67506 hydrochloride is N-(2-(4-(3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl)piperidin-1-yl)ethyl)methanesulfonamide hydrochloride .
Scientific Research Applications
RS 67506 hydrochloride has a wide range of scientific research applications:
Pharmacological Research: It is used to study the physiological and pharmacological roles of the 5-HT4 receptor, particularly in the gastrointestinal tract and central nervous system.
Cognitive Enhancement: Research has shown that RS 67506 hydrochloride can enhance cognitive functions, making it a potential candidate for treating cognitive disorders.
Gastrointestinal Motility: The compound is used to investigate its effects on gastrointestinal motility, providing insights into potential treatments for motility disorders.
Pain Management: RS 67506 hydrochloride has been studied for its potential analgesic effects, offering a new avenue for pain management research
Mechanism of Action
Target of Action
RS 67506 hydrochloride is a potent and selective partial agonist for the 5-HT4 receptor . The 5-HT4 receptor is a type of serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter involved in a variety of functions including mood regulation, gastrointestinal motility, and cognitive function .
Mode of Action
RS 67506 hydrochloride interacts with the 5-HT4 receptor, acting as a partial agonist This interaction leads to a series of changes in the cell, including the relaxation of the carbachol-precontracted oesophagus .
Biochemical Pathways
The activation of the 5-HT4 receptor by RS 67506 hydrochloride can enhance cognitive performance, facilitate gastrointestinal motility, and correct micturition disturbances associated with detrusor hypomotility
Pharmacokinetics
It is known that the compound is soluble to 80 mm in water , which could potentially impact its bioavailability.
Result of Action
In vivo, RS 67506 hydrochloride has been shown to induce a dose-dependent increase in heart rate in anaesthetized micropigs . Additionally, in a rat model of spatial learning and memory, the effects of RS 67506 hydrochloride were studied, but no equivalent potency and selectivity to another 5-HT4 receptor agonist, RS67333, were observed .
Biochemical Analysis
Biochemical Properties
RS 67506 hydrochloride plays a significant role in biochemical reactions by selectively interacting with the 5-HT4 receptor. This receptor is a G protein-coupled receptor (GPCR) that is primarily involved in the modulation of neurotransmitter release and smooth muscle contraction. RS 67506 hydrochloride exhibits a high affinity for the 5-HT4 receptor, with a pKi of 8.8 in guinea pig striatum . It acts as a partial agonist, meaning it can activate the receptor but not to the full extent as the natural ligand, serotonin. This interaction leads to the activation of adenylate cyclase, resulting in increased cyclic adenosine monophosphate (cAMP) levels within the cell .
Cellular Effects
RS 67506 hydrochloride exerts various effects on different cell types and cellular processes. In neurons, it enhances neurotransmitter release, which can influence cognitive functions and memory. In smooth muscle cells, RS 67506 hydrochloride promotes relaxation, which is beneficial for gastrointestinal motility. The compound also affects cell signaling pathways by increasing cAMP levels, which can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of RS 67506 hydrochloride involves its binding to the 5-HT4 receptor, a GPCR. Upon binding, RS 67506 hydrochloride activates the receptor, leading to the activation of the Gs protein. This, in turn, stimulates adenylate cyclase, resulting in the production of cAMP from adenosine triphosphate (ATP). The increased cAMP levels activate protein kinase A (PKA), which can phosphorylate various target proteins, leading to changes in cellular functions and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of RS 67506 hydrochloride can vary over time. The compound is generally stable when stored at room temperature, but its activity may decrease over extended periods. In vitro studies have shown that RS 67506 hydrochloride can maintain its activity for several hours, but prolonged exposure may lead to degradation and reduced efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that RS 67506 hydrochloride can have sustained effects on cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of RS 67506 hydrochloride vary with different dosages in animal models. At lower doses, the compound can enhance cognitive functions and promote gastrointestinal motility without significant adverse effects. At higher doses, RS 67506 hydrochloride may cause toxic effects, including increased heart rate and potential gastrointestinal disturbances. Threshold effects have been observed, indicating that there is a specific dosage range within which RS 67506 hydrochloride is effective without causing toxicity .
Metabolic Pathways
RS 67506 hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert the compound into various metabolites. These metabolites can then be further processed and excreted from the body. The interaction of RS 67506 hydrochloride with these enzymes can affect metabolic flux and alter the levels of certain metabolites within the body .
Transport and Distribution
RS 67506 hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes and bind to the 5-HT4 receptor on the cell surface. The compound may also interact with transporters and binding proteins that facilitate its movement within the body. The distribution of RS 67506 hydrochloride can affect its localization and accumulation in specific tissues, influencing its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of RS 67506 hydrochloride is primarily at the cell membrane, where it binds to the 5-HT4 receptor. This localization is crucial for its activity, as the receptor is involved in initiating the signaling cascade that leads to the compound’s effects. RS 67506 hydrochloride may also undergo post-translational modifications that direct it to specific compartments or organelles within the cell, further influencing its activity and function .
Preparation Methods
The synthesis of RS 67506 hydrochloride involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of RS 67506 hydrochloride is formed through a series of reactions, including alkylation, reduction, and cyclization.
Introduction of functional groups: Functional groups such as the methanesulfonamide and the piperidine ring are introduced through specific reactions, including sulfonation and amination.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity
Chemical Reactions Analysis
RS 67506 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts
Comparison with Similar Compounds
RS 67506 hydrochloride is often compared with other 5-HT4 receptor agonists, such as RS 67333. While both compounds are potent and selective 5-HT4 receptor agonists, RS 67506 hydrochloride has a slightly different pharmacokinetic profile and may exhibit different tissue distribution and efficacy. Other similar compounds include prucalopride and tegaserod, which are also 5-HT4 receptor agonists used in the treatment of gastrointestinal disorders .
Properties
IUPAC Name |
N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClN3O4S.ClH/c1-26-18-12-16(20)15(19)11-14(18)17(23)4-3-13-5-8-22(9-6-13)10-7-21-27(2,24)25;/h11-13,21H,3-10,20H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWKWEHKHLTRRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CCNS(=O)(=O)C)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Cl2N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168631 | |
Record name | RS 67506 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168986-61-6 | |
Record name | RS 67506 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168986-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RS 67506 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168986616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RS 67506 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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